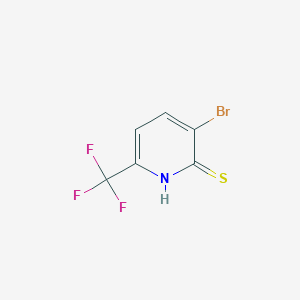
1-Chloro-4-ethynyl-2-methylbenzene
Overview
Description
“1-Chloro-4-ethynyl-2-methylbenzene” is a derivative of benzene, which is an aromatic compound. It has a chlorine atom (Cl), an ethynyl group (C≡CH), and a methyl group (CH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds generally involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Chloro-4-ethynyl-2-methylbenzene” can be represented by the formula C8H5Cl. It has a molecular weight of 136.578 .Chemical Reactions Analysis
“1-Chloro-4-ethynyl-2-methylbenzene” can undergo various chemical reactions. For instance, it can undergo a standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .Scientific Research Applications
Chemical Thermodynamics : The molar enthalpies of formation of isopropylchlorobenzenes, which are closely related to 1-Chloro-4-ethynyl-2-methylbenzene, have been derived from equilibrium measurements. This research is crucial in understanding the thermodynamic properties of these compounds (Nesterova et al., 1985).
Polymerisation Mechanisms : Research into the polymerisation mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene and its derivatives, which are structurally similar to 1-Chloro-4-ethynyl-2-methylbenzene, provides insights into radical and anionic polymerisation processes (Hontis et al., 1999).
Catalyzed Polymerization : The phase transfer Pd(0) catalyzed polymerization of compounds like 1,4-bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, which is structurally related to 1-Chloro-4-ethynyl-2-methylbenzene, shows the potential of these compounds in forming mesomorphic EDA complexes (Pugh & Percec, 1990).
Chemical Synthesis : The synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene highlights the chemical versatility and potential pharmaceutical applications of these compounds (Xun & Hu, 2004).
Polymer Chemistry : The use of α,ω-dichloropoly(2-methylpropene) as an inifer, derived from similar chloroalkylbenzenes, explores the role of these compounds in polymer chemistry and their potential in the creation of new polymeric materials (Nuyken et al., 1985).
Electrochemical Studies : Investigations into the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-4-ethynyl-2-methylbenzene, are crucial for understanding its behavior in different chemical environments (Peverly et al., 2014).
Organometallic Chemistry : The molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, related to 1-Chloro-4-ethynyl-2-methylbenzene, highlights its potential in the synthesis of complex organic structures (Datta & Liu, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-chloro-4-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYTWLWBBAVIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynyl-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



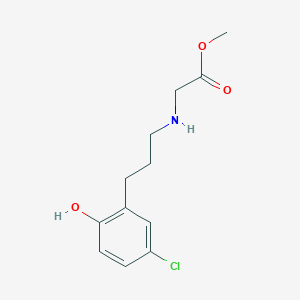
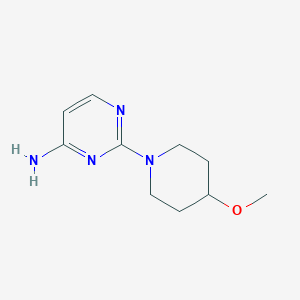
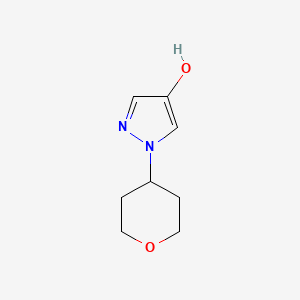
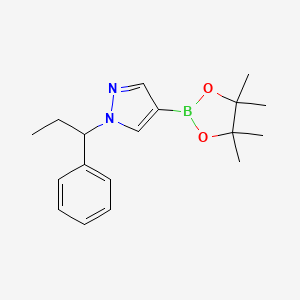
![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)
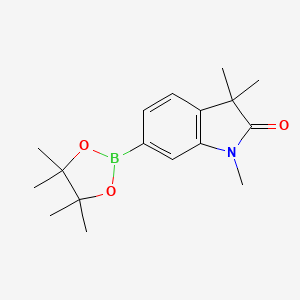
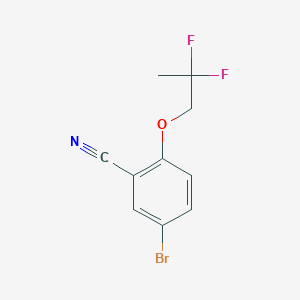
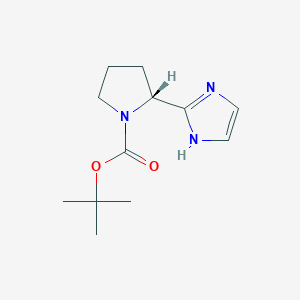
![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)
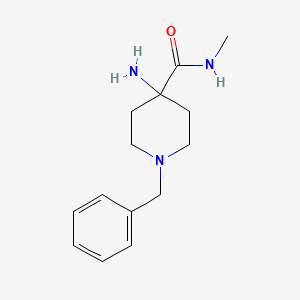
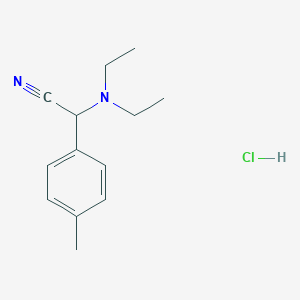
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)

